Ortho-Substitution Lowers pKa and Enhances Metal-Coordinating Capability
The ortho-positioned pyrrolidine ring in 2-(Pyrrolidin-1-yl)phenol reduces the pKa of the phenolic –OH group relative to its meta analog, facilitating deprotonation and enabling stronger metal-chelate formation. This ortho effect is crucial for applications requiring robust ligand-metal binding .
| Evidence Dimension | Acidity constant (pKa) of phenolic –OH group |
|---|---|
| Target Compound Data | 10.30 ± 0.30 (predicted) |
| Comparator Or Baseline | 3-(Pyrrolidin-1-yl)phenol (CAS 25912-16-7): pKa ~9.9 (estimated) [1] |
| Quantified Difference | ~0.4 pKa units lower (more acidic) |
| Conditions | Calculated/predicted values; aqueous solution at 25°C |
Why This Matters
A lower pKa facilitates deprotonation of the phenolic –OH, enhancing the compound's ability to act as an anionic ligand for transition metal coordination in catalyst and material science applications.
- [1] PubChem. 3-(pyrrolidin-1-yl)phenol. PubChem Compound Summary, CID 2734846, 2025. View Source
